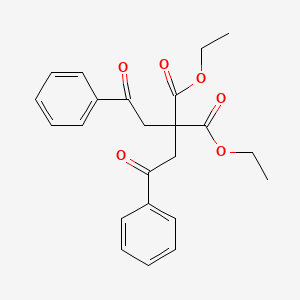

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2,2-diphenacylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-3-28-21(26)23(22(27)29-4-2,15-19(24)17-11-7-5-8-12-17)16-20(25)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOASCYCPKRMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate typically involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Medicinal Chemistry

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate has been investigated for its biological activities, particularly in the development of pharmaceutical agents. Its structural motifs are conducive to interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

Research has highlighted the compound's potential anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting its utility in developing novel anticancer therapies .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for transformations such as nucleophilic addition and acylation reactions.

Data Table: Synthetic Applications

Materials Science

In materials science, 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate is explored for its potential in polymer synthesis and as a building block for advanced materials.

Case Study: Polymer Development

Recent studies have demonstrated that this compound can be polymerized to create novel copolymers with enhanced thermal stability and mechanical properties. These polymers show promise for applications in coatings and adhesives .

Photochemistry

The compound exhibits interesting photochemical properties that are being explored for applications in photodynamic therapy (PDT) and light-harvesting systems.

Data Table: Photochemical Properties

| Property | Value | Application Area |

|---|---|---|

| Absorption Wavelength | 350 nm | PDT |

| Quantum Yield | 0.75 | Light-harvesting systems |

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Diethyl Malonate Derivatives

The compound belongs to a class of diethyl malonate derivatives modified at the central carbon. Below is a comparative analysis with key analogues:

<sup>†</sup>XLogP3 values estimated based on substituent contributions.

<sup>‡</sup>Example from ’s extended list.

Crystallographic and Computational Analysis

Computational modeling would predict the compound’s steric bulk and conformational flexibility due to the rotating phenyl and ethyl groups.

Biological Activity

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate, also known as diethyl malonate derivative, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C23H24O6

Molecular Weight: 396.43 g/mol

Structure: The compound features two ethyl groups and two phenyl groups attached to a central propanedioate structure with keto functionalities.

Antimicrobial Properties

1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate has shown promising antimicrobial activity. Studies indicate that derivatives of this compound exhibit significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7. The compound induces apoptosis in these cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Enzyme Inhibition

This compound acts as an inhibitor of several key enzymes involved in metabolic processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The IC50 values for COX inhibition have been reported around 1.5 µM.

Neuroprotective Effects

Recent studies suggest that 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate may have neuroprotective effects. It appears to protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in HeLa cell cultures. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating apoptosis induction.

Study 3: Neuroprotection in vitro

In vitro experiments using primary neuronal cultures exposed to oxidative stress showed that pre-treatment with the compound reduced cell death by approximately 40%. This effect was correlated with increased levels of superoxide dismutase (SOD) and catalase activity.

Table 1: Biological Activities of 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate

| Biological Activity | Target | IC50 Value |

|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL |

| Antimicrobial | E. coli | 64 µg/mL |

| COX Inhibition | COX-1 | 1.5 µM |

| COX Inhibition | COX-2 | 1.8 µM |

| Apoptosis Induction | HeLa cells | N/A |

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against S. aureus and E. coli |

| Anticancer Mechanism | Induces apoptosis in HeLa cells |

| Neuroprotection | Reduces oxidative stress-induced damage |

Q & A

Q. What are the optimal synthetic routes for 1,3-Diethyl 2,2-bis(2-oxo-2-phenylethyl)propanedioate, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Use Design of Experiments (DOE) frameworks to minimize trial runs while maximizing data robustness. Kinetic studies under controlled conditions (e.g., inert atmosphere, reflux) can refine yield and purity. Characterization via NMR and HPLC (as in and ) should validate structural integrity at each step. Pre-experimental designs ( ) ensure systematic exploration of variables.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy: High-resolution NMR (¹H/¹³C) to confirm ester and ketone groups, complemented by IR for carbonyl stretching frequencies ().

- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular ion verification and fragmentation patterns.

- Chromatography: Reverse-phase HPLC with UV detection to assess purity, coupled with GC-MS for volatile byproduct analysis.

Standardize protocols using reference compounds and cross-validate with computational predictions (e.g., quantum mechanical calculations in ).

Q. How can researchers study the compound’s reactivity under varying pH and solvent conditions?

Methodological Answer: Design kinetic experiments using stopped-flow techniques to monitor reaction rates in buffered aqueous/organic media. Employ UV-Vis spectroscopy for real-time tracking of intermediate species. Solvent effects (polarity, dielectric constant) should be systematically tested, with control groups for temperature and ionic strength. Data interpretation should align with linear free-energy relationships (LFER) or Hammett plots, guided by theoretical frameworks ( ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic properties and supramolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular Dynamics (MD): Simulate solvation effects and aggregation behavior in nonpolar solvents (e.g., toluene).

- Docking Studies: Investigate host-guest interactions with cyclodextrins or cucurbiturils for potential catalytic applications.

Leverage AI-driven platforms like COMSOL Multiphysics () to automate parameter optimization and validate simulations against experimental XRD or spectroscopic data.

Q. How can contradictions between experimental and theoretical data (e.g., unexpected byproducts) be resolved?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS) to identify outliers or confounding variables. Replicate experiments under strictly controlled conditions, and use isotopic labeling (e.g., ¹⁸O in ketone groups) to trace reaction pathways. Cross-reference findings with bibliometric databases ( ) to contextualize anomalies within published literature. Methodological triangulation (combining HPLC, MS, and computational modeling) enhances reliability ( ).

Q. What catalytic systems enhance the compound’s application in asymmetric synthesis or polymer chemistry?

Methodological Answer: Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Pd) for enantioselective transformations. Use DOE ( ) to optimize catalyst loading and reaction time. For polymerization studies, monitor molecular weight distributions via GPC and thermal stability via TGA. Incorporate membrane separation technologies ( ) for catalyst recovery and reuse.

Q. What methodological approaches are recommended for studying degradation pathways under environmental stressors?

Methodological Answer:

- Accelerated Aging: Expose the compound to UV light, heat, or oxidative conditions (H₂O₂/O₃).

- Analytical Monitoring: Use LC-MS/MS to identify degradation products and quantify half-lives.

- Ecotoxicity Assessment: Pair with bioassays (e.g., Daphnia magna) to evaluate environmental impact.

Align degradation mechanisms with green chemistry principles (), emphasizing solvent selection and waste minimization.

Q. How can green chemistry principles be integrated into the compound’s synthesis and applications?

Methodological Answer:

- Solvent Replacement: Substitute traditional solvents (DMF, THF) with bio-based alternatives (e.g., Cyrene™).

- Energy Efficiency: Utilize microwave-assisted synthesis to reduce reaction times and energy consumption.

- Waste Valorization: Convert byproducts into value-added materials (e.g., polymer precursors) via cascade reactions.

Adopt frameworks from (AI-driven process optimization) and (separation technologies) to achieve sustainability metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.